tert-Butyl 4-(3-oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a unique side chain containing multiple oxygen and nitrogen atoms
Preparation Methods
The synthesis of tert-butyl 4-(3-oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. . Industrial production methods may involve optimization of these steps to improve yield and selectivity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
tert-Butyl 4-(3-oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols
Scientific Research Applications
tert-Butyl 4-(3-oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 4-(3-oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate These compounds share the piperazine ring and tert-butyl group but differ in their side chains, leading to variations in their chemical properties and applications . The unique side chain of this compound provides it with distinct reactivity and potential uses.
Properties
Molecular Formula |
C23H37N3O6 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
tert-butyl 4-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H37N3O6/c1-23(2,3)32-22(28)26-12-10-25(11-13-26)14-16-30-18-17-29-15-9-24-21(27)31-19-20-7-5-4-6-8-20/h4-8H,9-19H2,1-3H3,(H,24,27) |
InChI Key |
CYOFQXSSLKDKBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOCCOCCNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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